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2-Chloro-3-fluorophenethyl alcohol
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Overview
Description
2-Chloro-3-fluorophenethyl alcohol is an organic compound with the molecular formula C8H8ClFO. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the selective chlorination and fluorination of phenethyl alcohol. For instance, starting from o-methylphenol, nitration can generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination reactions . Another method involves the use of Grignard reagents to introduce the desired substituents onto the phenyl ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as selective halogenation, purification, and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted phenethyl alcohols.
Scientific Research Applications
2-Chloro-3-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenethyl alcohol
- 4-Fluorophenethyl alcohol
- 3-Chloro-2-methylbenzyl alcohol
Comparison: 2-Chloro-3-fluorophenethyl alcohol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts .
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,11H,4-5H2 |
InChI Key |
PTFLYTZLCJSZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CCO |
Origin of Product |
United States |
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